3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Overview
Description
3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound with the molecular formula C10H11NO2. It is a derivative of benzazepine, characterized by a seven-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound interacts with its targets, the muscarinic (M3) receptors, by acting as a selective antagonist . This means that it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses that would normally be triggered by the natural ligands of these receptors .
Biochemical Pathways
The antagonistic action of this compound on muscarinic (M3) receptors affects various biochemical pathways. For instance, it can inhibit the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels , which are involved in regulating the electrical activity of neurons and other cells . By blocking these channels, the compound can alter the excitability of cells and influence various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic (M3) receptor activation. This can lead to a decrease in the physiological responses mediated by these receptors, such as smooth muscle contraction and glandular secretion . In addition, by blocking GIRK channels, the compound can alter the electrical activity of cells .
Biochemical Analysis
Biochemical Properties
Benzazepines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase .
Cellular Effects
Related benzazepine derivatives have been shown to have significant effects on various types of cells . For instance, they have been found to inhibit the development of polycystic kidney disease in several animal models .
Molecular Mechanism
Benzazepines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method includes the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- N-(4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide
Uniqueness
3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position and the carbonyl group at the 2-position contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVPLBWNPQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187107-82-0 |
Source
|
Record name | 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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